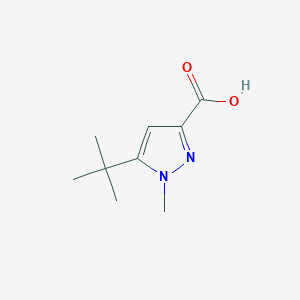

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-tert-butyl-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)7-5-6(8(12)13)10-11(7)4/h5H,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQUOPWLXUSFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired pyrazole carboxylic acid . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is crucial to achieving high purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield pyrazole-3-carboxylates, while reduction can produce pyrazole-3-methanol derivatives .

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound has been investigated for its potential as an anti-inflammatory agent. It interacts with key enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), modulating inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells . This suggests its efficacy in treating conditions characterized by inflammation.

Anticancer Activity

Research indicates that 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid exhibits cytotoxic effects against various cancer cell lines, including human liver carcinoma cells (HepG2). In vitro studies have shown an IC50 value comparable to established anticancer drugs, indicating its potential as a lead compound in cancer therapy .

Agricultural Chemistry

Herbicides and Pesticides

In agricultural chemistry, the compound serves as a key ingredient in developing new herbicides and pesticides. Its structural features enhance crop protection while minimizing environmental impact, making it a valuable candidate for sustainable agricultural practices .

Material Science

Polymers and Coatings

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is utilized in formulating advanced polymers and coatings. Its inclusion improves the durability and resistance to wear and tear of materials, which is crucial in various industrial applications .

Biochemical Research

Enzyme Inhibition Studies

The compound plays a significant role in biochemical research, particularly in studying enzyme inhibition. This application aids researchers in understanding metabolic pathways and developing targeted therapies for various diseases .

Cosmetic Industry

Antioxidant Properties

In the cosmetic industry, the compound is explored for its antioxidant properties, contributing to formulations aimed at skin protection and anti-aging solutions . Its ability to neutralize free radicals makes it a promising ingredient for skincare products.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceutical | Anti-inflammatory, analgesic | Modulates inflammatory responses |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Agricultural Chemistry | Herbicides, pesticides | Enhances crop protection |

| Material Science | Polymers, coatings | Improves durability and wear resistance |

| Biochemical Research | Enzyme inhibition studies | Aids in understanding metabolic pathways |

| Cosmetic Industry | Antioxidant formulations | Skin protection and anti-aging |

Case Study 1: Anti-inflammatory Mechanism

A study published in Journal of Medicinal Chemistry demonstrated that 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid significantly reduces inflammation markers in macrophage cells. The mechanism involves the inhibition of COX-2 activity, leading to decreased production of pro-inflammatory cytokines .

Case Study 2: Anticancer Efficacy

Research conducted at a leading cancer research institute showed that this compound effectively inhibits HepG2 cell proliferation through apoptosis induction. The study highlighted its potential as a therapeutic agent against liver cancer, with further investigations planned to explore its efficacy in vivo .

Mechanism of Action

The mechanism of action of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The functional groups at the pyrazole ring significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Structural Similarity and Divergence

- Positional Isomerism : The tert-butyl group’s position (3- vs. 5-) alters steric interactions. For example, 3-tert-butyl-1-methylpyrazole-5-carboxylic acid (CAS 175277-11-9) may exhibit different crystal packing compared to the 5-tert-butyl isomer due to spatial arrangement.

- Electron Effects : The trifluoromethyl group () withdraws electron density, lowering the pKa of the carboxylic acid (~2-3) compared to the tert-butyl analog (~4-5), enhancing its ionization in physiological conditions.

Biological Activity

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The presence of the tert-butyl group enhances its lipophilicity and stability, while the carboxylic acid group offers a site for further functionalization.

Structural Formula

The molecular formula for 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is with a molecular weight of approximately 182.22 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| Solubility | Soluble in water |

Antimicrobial Properties

Research indicates that 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid exhibits antimicrobial activity. Studies have shown effective inhibition against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, certain derivatives have shown selectivity indices indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives, including 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. For example, compounds similar to this pyrazole derivative have demonstrated significant antiproliferative effects against breast cancer cells (MDA-MB-231) at micromolar concentrations .

The mechanism by which 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate enzymatic activity or receptor signaling pathways, leading to the observed biological outcomes .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives' effects on cancer cells. It was found that 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid had significant antiproliferative activity against several cancer types, including breast and lung cancers. The compound exhibited IC50 values comparable to established anticancer agents .

Anti-inflammatory Research

In a study assessing anti-inflammatory activities, several pyrazole derivatives were screened for their COX inhibitory effects. The results indicated that 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid showed promising results with an IC50 value lower than that of traditional NSAIDs, indicating its potential as a safer alternative .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrazole carboxylic acids typically involves cyclocondensation reactions. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate derivatives are synthesized via condensation of sulfonylhydrazides with cyanoacrylates . Adjusting reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) can significantly impact yield. For tert-butyl-substituted pyrazoles, tert-butoxycarbonyl (Boc) protection strategies are often employed to stabilize intermediates during functionalization . Characterization via -NMR, IR, and elemental analysis is critical to confirm purity and structure .

Q. How can researchers verify the structural integrity and purity of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- NMR : - and -NMR to confirm substituent positions and tert-butyl group integration .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

- Elemental Analysis : To ensure stoichiometric consistency (e.g., C, H, N content) .

Purity is assessed via HPLC or TLC, with discrepancies in melting points or spectral data indicating impurities .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of pyrazole-3-carboxylic acid derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural modifications. For instance, anti-inflammatory activity in pyrazole esters can differ based on substituent electronegativity or steric hindrance . Systematic SAR (Structure-Activity Relationship) studies, coupled with computational docking (e.g., molecular dynamics simulations), help identify critical functional groups. Contradictory data on NO release in diazeniumdiolate derivatives highlight the need to standardize experimental protocols (e.g., pH, temperature) when comparing results.

Q. How can X-ray crystallography be utilized to optimize the design of pyrazole-based inhibitors?

- Methodological Answer : Single-crystal X-ray diffraction provides precise spatial arrangements of substituents. For example, crystallographic data for 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid revealed intramolecular hydrogen bonding between the carboxylic acid and pyrazole nitrogen, stabilizing the bioactive conformation . This structural insight guides modifications (e.g., introducing methyl or trifluoromethyl groups) to enhance binding affinity to target proteins, such as mTOR or p70S6K in cancer studies .

Q. What are the challenges in scaling up the synthesis of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid, and how can they be mitigated?

- Methodological Answer : Scaling up often faces issues like low yields due to incomplete cyclocondensation or by-product formation. Multi-step reactions (e.g., Boc protection followed by deprotection) require strict control of anhydrous conditions and inert atmospheres . Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., reagent stoichiometry, reaction time). For instance, palladium-catalyzed cross-coupling in tert-butanol improved yields in similar pyrazole syntheses .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the pharmacokinetic properties of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid derivatives?

- Methodological Answer :

- In Vitro : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .

- In Vivo : Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models, with LC-MS/MS for quantification .

- Solubility : Measure partition coefficients (logP) via shake-flask methods; tert-butyl groups may enhance lipophilicity, requiring formulation adjustments (e.g., salt formation) .

Q. What computational tools are recommended for predicting the bioactivity of novel pyrazole-3-carboxylic acid analogs?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory studies) .

- QSAR Models : Utilize descriptors (e.g., Hammett constants, molar refractivity) to correlate substituent effects with activity .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Safety and Handling Considerations

Q. What precautions are essential when handling tert-butyl-substituted pyrazole derivatives in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.